molecular formula C17H13F2N3O3S B2873152 N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021226-90-3

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2873152
CAS RN: 1021226-90-3
M. Wt: 377.37
InChI Key: VKECRCBFPSWZDE-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, also known as DAPT, is a small molecule inhibitor that has been widely studied and used in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and molecular characterization of thiazole-based heterocyclic amides have been explored, with studies detailing their synthesis, structural analysis through various spectroscopic methods, and theoretical investigations using density functional theory (DFT). Such compounds have demonstrated good antimicrobial activity against a range of microorganisms, suggesting their potential for further pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial and Anticancer Activities

Research has also focused on the antimicrobial and anticancer activities of thiazole and furan derivatives. For instance, pyridine and thioamide derivatives, obtained from reactions involving furan compounds, have shown significant biological activity. Selected compounds exhibited high cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Zaki et al., 2018).

Advanced Material Applications

The synthesis of furan-2-carboxamide derivatives has been leveraged for the development of advanced materials. For example, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides has been explored as sustainable alternatives to traditional polymers, indicating the versatility of furan derivatives in material science (Jiang et al., 2015).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have highlighted their potential in forming transition metal complexes with various metals. These complexes exhibit differing antimicrobial activities against pathogenic bacteria, underscoring the utility of furan derivatives in developing new antibacterial agents (Patel, 2020).

properties

IUPAC Name

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-12-5-3-10(8-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKECRCBFPSWZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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